molecular formula C4H8FNO2 B13418790 Butane, 4-fluoro-1-nitro- CAS No. 372-82-7

Butane, 4-fluoro-1-nitro-

Cat. No.: B13418790
CAS No.: 372-82-7
M. Wt: 121.11 g/mol
InChI Key: KAWJTSCSPSPVND-UHFFFAOYSA-N
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Description

Butane, 4-fluoro-1-nitro- (C₄H₈FNO₂) is an aliphatic compound featuring a four-carbon chain substituted with a fluorine atom at the terminal (C4) position and a nitro group (-NO₂) at the first carbon (C1). This structure combines the electron-withdrawing effects of both substituents, influencing its polarity, reactivity, and physical properties. The presence of fluorine enhances thermal stability and lipophilicity, while the nitro group may contribute to oxidative reactivity or explosive tendencies depending on molecular context .

Properties

CAS No.

372-82-7

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

1-fluoro-4-nitrobutane

InChI

InChI=1S/C4H8FNO2/c5-3-1-2-4-6(7)8/h1-4H2

InChI Key

KAWJTSCSPSPVND-UHFFFAOYSA-N

Canonical SMILES

C(CCF)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

1-Fluoro-4-nitrobutane can be synthesized through several methods:

    Nitration of Fluorobutane: One common method involves the nitration of 1-fluorobutane using nitric acid. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.

    Fluorination of Nitrobutane: Another approach is the fluorination of 1-nitrobutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This method also requires specific reaction conditions to achieve the desired product.

Industrial production methods often involve large-scale nitration or fluorination processes, utilizing advanced equipment to maintain reaction control and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 1 facilitates nucleophilic substitution (SN) reactions, particularly under basic or nucleophilic conditions:

  • Primary substrates : Hydroxide, amines, or thiols displace the nitro group to form derivatives like 4-fluoro-1-aminobutane or sulfides.

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Reaction conditions and outcomes vary significantly:

NucleophileProductYield (%)Conditions
NH34-fluoro-1-aminobutane68EtOH, 80°C, 12h
NaSH4-fluoro-1-mercaptobutane55DMF, 60°C, 6h

Elimination Reactions

The compound undergoes β-elimination under strong base conditions to form alkenes. A kinetic isotope effect (KIE) study on a structurally analogous compound (4-fluoro-4-(4'-nitrophenyl)butan-2-one) revealed :

ParameterValue (Formate)Value (Acetate)Value (Imidazole)
Primary D KIE3.23.77.5
Secondary D KIE (C4)1.0381.0501.014
Leaving-group F KIE1.00371.00471.0013

Key observations:

  • Large primary deuterium KIEs confirm a concerted E2 mechanism .

  • Small fluorine KIEs (1.0013–1.0047) suggest partial C-F bond cleavage during the transition state .

Fluorination Transfer Reactions

The fluorine atom at position 4 participates in electrophilic fluorination reactions:

  • Electrophilic partners : Reactions with BF3 or AlCl3 yield fluorinated aromatic compounds.

  • Catalytic systems : Transition metals (e.g., Pd) enhance regioselectivity in cross-coupling reactions.

Redox Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation:

  • Conditions : H2 (1–3 atm), Pd/C or Raney Ni, 25–50°C.

  • Product : 4-fluoro-1-aminobutane (yield: 72–85%).

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via radical pathways:

  • Primary products : NO2, HF, and butene isomers.

  • Mechanism : Homolytic cleavage of C-NO2 bonds initiates chain reactions.

Scientific Research Applications

1-Fluoro-4-nitrobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated and nitro compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated or nitro functional groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-fluoro-4-nitrobutane involves its interactions with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect biological pathways, enzyme activity, and other molecular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Butane, 4-fluoro-1-nitro- with structurally related compounds, emphasizing substituent effects and properties:

Compound Name Molecular Formula Key Substituents Boiling Point (Estimated) Reactivity Notes
Butane, 4-fluoro-1-nitro- C₄H₈FNO₂ -NO₂ (C1), -F (C4) ~120–140°C* Polar, potential nitration/fluorination intermediate
1-Nitrobutane C₄H₉NO₂ -NO₂ (C1) 152°C Oxidizable; used as solvent or fuel additive
4-Fluorobutane C₄H₉F -F (C4) ~32°C* Low polarity; inert under standard conditions
Benzene, 4-fluoro-1-methyl-2-nitro- C₇H₆FNO₂ -NO₂ (C2), -F (C4), -CH₃ (C1) 411.5–411.7 K (138–138.5°C) Aromatic nitro compound; higher thermal stability due to resonance
Perfluorobutane (C4F10) C₄F₁₀ Fully fluorinated -1.7°C Non-reactive; used in electronics cooling

Key Findings from Analogues

  • Electron-Withdrawing Effects : The nitro group in 1-nitrobutane increases polarity and boiling point compared to unsubstituted butane. Adding fluorine at C4 in Butane, 4-fluoro-1-nitro- likely amplifies this effect, though steric hindrance may reduce volatility compared to aromatic analogs like Benzene, 4-fluoro-1-methyl-2-nitro- .
  • Reactivity : Nitroalkanes are prone to reduction (e.g., forming amines) or decomposition under heat. Fluorine’s inductive effect could stabilize the molecule against oxidation but may complicate synthesis due to C-F bond strength .

Biological Activity

Butane, 4-fluoro-1-nitro- (chemical formula: C4H8FNO2) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a nitro group, suggests potential biological activities that merit detailed exploration.

The compound is classified as a nitroalkane and possesses distinct chemical properties due to its functional groups. The fluoro group enhances lipophilicity, potentially affecting its interaction with biological membranes, while the nitro group is known for its reactivity in redox reactions. These characteristics make Butane, 4-fluoro-1-nitro- a candidate for studying its biological interactions and effects.

The mechanism of action of Butane, 4-fluoro-1-nitro- involves several pathways:

  • Enzyme Interactions : The compound may interact with various enzymes, influencing metabolic pathways.
  • Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species that could affect cellular processes.
  • Membrane Permeability : The presence of the fluorine atom may enhance membrane permeability, facilitating cellular uptake.

Biological Studies and Findings

Research into the biological activity of Butane, 4-fluoro-1-nitro- has revealed several key findings:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on Butane, 4-fluoro-1-nitro- is limited, related nitroalkanes have shown effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0048 mg/mL against E. coli and Bacillus species .

Cytotoxicity

The cytotoxic effects of nitro compounds are well-documented. Research indicates that the nitro group can induce apoptosis in certain cell lines through reactive oxygen species (ROS) generation. Specific studies on Butane, 4-fluoro-1-nitro- are necessary to elucidate its cytotoxic profile.

Case Studies

  • Antibacterial Activity : A study on nitro-substituted compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on Butane, 4-fluoro-1-nitro- are scarce, the structural similarities suggest potential efficacy .
  • Pharmaceutical Applications : Investigations into fluorinated compounds reveal their utility as precursors in drug synthesis. The incorporation of both fluorine and nitro groups may enhance pharmacological profiles by improving bioavailability and selectivity .

Data Summary

The following table summarizes relevant data regarding the biological activity of Butane, 4-fluoro-1-nitro- and related compounds:

Property Value/Description
Chemical FormulaC4H8FNO2
Antimicrobial MIC (E. coli)Potentially < 0.0048 mg/mL (related compounds)
Mechanism of ActionEnzyme interaction; redox reactions; enhanced permeability
CytotoxicityInduces apoptosis via ROS (specific studies needed)
Pharmaceutical ApplicationsUsed as precursors in drug synthesis

Q & A

Q. Advanced Characterization

  • 19F NMR : Identify fluorine chemical shifts to confirm substitution patterns. For example, 4-bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4) shows distinct δF values for para vs. ortho fluorines .
  • X-ray diffraction : Resolve nitro-group orientation relative to the fluorine atom, as demonstrated for 2-bromo-4′-fluoroacetophenone (CAS 403-29-2) .
  • Dynamic NMR : Detect conformational flexibility in solution, critical for reactivity assessments .

What safety protocols are critical when handling 4-fluoro-1-nitrobutane due to its potential instability?

Q. Basic Safety Considerations

  • Storage : Store at ≤6°C in amber vials to prevent photodegradation, as recommended for bromo-fluoro compounds .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to nitro-group decomposition products (e.g., NOx gases).
  • Thermal monitoring : Avoid heating above 50°C without inert atmospheres, given the explosive risks observed in nitroalkanes .

How can QSAR models guide the design of 4-fluoro-1-nitrobutane derivatives with enhanced biological activity?

Q. Advanced Computational Design

  • Descriptor selection : Use log P, molar refractivity, and Hammett constants to correlate structure with activity, as applied to mosquito repellent design .
  • Training datasets : Include analogs like 4-fluoro-3-nitrobenzotrifluoride (CAS 367-86-2) to refine predictive accuracy .
  • Validation : Compare predicted vs. experimental IC50 values in enzyme inhibition assays .

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